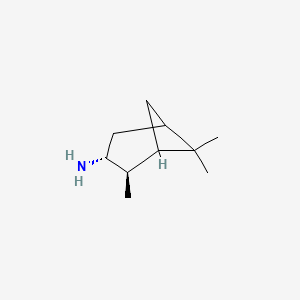

(1R,2R,3R,5S)-(-)-Isopinocampheylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSZLVPZCTAHZ-MDVIFZSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC2CC1C2(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69460-11-3 | |

| Record name | (-)-Isopinocampheylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1r,2r,3r,5s Isopinocampheylamine in Asymmetric Organic Chemistry Research

Significance of Chiral Amines in Enantioselective Synthesis

Chiral amines are indispensable in enantioselective synthesis for a multitude of reasons. They can function as resolving agents for racemic acids, act as chiral bases in deprotonation reactions, and serve as foundational building blocks for more complex chiral molecules. nih.gov Perhaps their most impactful role is as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com This strategy allows for the creation of new stereocenters with a high degree of control.

The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and/or electronically biased environment, favoring the approach of a reagent from one direction over the other. numberanalytics.com This principle, known as asymmetric induction, is fundamental to the construction of single-enantiomer products. Chiral amines, with their inherent basicity and the ease with which they can be attached to and removed from various functional groups, are exceptionally well-suited for this purpose.

Historical Context and Evolution of (1R,2R,3R,5S)-(-)-Isopinocampheylamine in Academia

The concept of using chiral auxiliaries to control stereochemistry dates back to the mid-20th century, with pioneering work from figures like E.J. Corey and others who laid the groundwork for modern asymmetric synthesis. wikipedia.org The development of terpene-derived auxiliaries, such as those from camphor (B46023) and pinene, represented a significant step forward due to their natural abundance, well-defined stereochemistry, and rigid structures. researchgate.net

While a precise, linear timeline for the adoption of this compound is not explicitly detailed in a single source, its emergence is intrinsically linked to the broader exploration of pinane-derived reagents. The foundational work on the hydroboration of alkenes using chiral boranes derived from α-pinene, notably by Herbert C. Brown, set the stage for the widespread use of the pinane (B1207555) skeleton in asymmetric synthesis. This research demonstrated the exceptional ability of the pinane framework to induce high levels of stereoselectivity.

Subsequent research efforts focused on leveraging the inherent chirality of the pinane structure in other types of transformations. The synthesis and application of this compound as a chiral auxiliary gained traction as chemists sought to extend the principles of pinane-based stereocontrol to the synthesis of chiral amines and amino acids. Its successful application in the diastereoselective alkylation of glycine (B1666218) Schiff base complexes, for instance, showcased its potential for the asymmetric synthesis of α-amino acids. sigmaaldrich.com Over the years, its utility has expanded to include its use as a precursor for chiral ligands and in the synthesis of other valuable chiral building blocks, solidifying its position as a staple in the academic and industrial organic synthesis laboratory.

Stereochemical Features and Research Implications of the Pinane Skeleton

The pinane skeleton, the rigid bicyclic framework of this compound, is the key to its effectiveness in asymmetric synthesis. This rigid structure significantly restricts the conformational freedom of any attached substrate, creating a well-defined and predictable stereochemical environment. The steric bulk of the pinane group effectively shields one face of the reactive center, compelling incoming reagents to approach from the less hindered side.

This high degree of facial selectivity has profound research implications. It enables chemists to design and execute highly diastereoselective reactions, where one diastereomer is formed in significant excess over others. This is particularly evident in the synthesis of complex molecules with multiple stereocenters. For example, the use of pinane-based auxiliaries allows for the reliable construction of specific stereoisomers, which is crucial for studying structure-activity relationships in medicinal chemistry and for the total synthesis of natural products. nih.gov

Furthermore, the predictable nature of the stereochemical outcome directed by the pinane skeleton facilitates the rational design of synthetic strategies. By understanding the spatial arrangement imposed by the auxiliary, chemists can confidently predict the absolute configuration of the newly formed stereocenter. This predictability is a significant advantage in the often-complex world of asymmetric synthesis, saving time and resources in the pursuit of enantiomerically pure target molecules. The development of pinane-based 2-amino-1,3-diols further illustrates the versatility of this chiral scaffold in generating a library of valuable, trifunctionalized terpenoids. nih.gov

Synthetic Strategies for 1r,2r,3r,5s Isopinocampheylamine and Its Chiral Derivatives

Chemical Synthesis Approaches to Enantiomerically Pure (1R,2R,3R,5S)-(-)-Isopinocampheylamine

The synthesis of enantiomerically pure this compound predominantly relies on the use of naturally occurring chiral precursors, ensuring the transfer of stereochemical integrity to the final product.

Methods from Terpenoid Precursors

The most common and economically viable route to this compound begins with the readily available and inexpensive monoterpene, (+)-α-pinene. The synthesis is a two-step process involving the hydroboration of α-pinene followed by a reductive amination of the resulting isopinocampheol.

A well-established procedure for the first step involves the hydroboration of (+)-α-pinene using borane-methyl sulfide (B99878) complex (BMS), which yields the intermediate (-)-diisopinocampheylborane. This dialkylborane is then oxidized to afford (-)-isopinocampheol (B1672273) with high enantiomeric purity.

The subsequent conversion of the hydroxyl group of (-)-isopinocampheol to the primary amine of this compound can be achieved through several reductive amination protocols. One classical method is the Leuckart reaction , which involves heating the ketone or aldehyde with ammonium (B1175870) formate (B1220265) or formamide. wikipedia.org This reaction provides a direct route to the amine, though it often requires high temperatures. wikipedia.orgntnu.no

Modern approaches often favor catalytic methods, such as direct amination of alcohols with ammonia (B1221849) over heterogeneous or homogeneous catalysts. For instance, various transition metal catalysts, including those based on nickel, rhodium, or ruthenium, have been shown to be effective for the amination of alcohols. researchgate.netgoogle.com These methods often offer milder reaction conditions and improved selectivity. A plausible route involves the catalytic amination of (-)-isopinocampheol with ammonia and hydrogen gas in the presence of a suitable metal catalyst. This process would involve the in-situ oxidation of the alcohol to the corresponding ketone, followed by imine formation with ammonia and subsequent reduction to the desired primary amine.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound itself is a linear sequence starting from α-pinene. However, the strategies for creating more complex chiral derivatives can be viewed through the lens of convergent and divergent synthesis.

A divergent approach is most common, where the core this compound molecule is first synthesized and then serves as a branching point for the creation of a library of derivatives through various functionalization reactions on the primary amine. This allows for the efficient generation of diverse chiral structures from a single, readily accessible chiral building block.

A convergent strategy , while less common for accessing simple derivatives, could be envisioned for the synthesis of highly complex architectures. In such a scenario, the isopinocampheylamine moiety would be prepared as one of several complex fragments, which are then coupled together in the final stages of the synthesis. This approach is generally more efficient for the assembly of large, multi-component molecules.

Derivatization for Advanced Chiral Scaffold Preparation

The primary amine functionality of this compound is the key handle for its derivatization into more complex and functionally diverse chiral molecules. These derivatives are widely used as chiral auxiliaries, ligands for asymmetric catalysis, and as building blocks for supramolecular chemistry.

Alkylation and Acylation Strategies

N-Alkylation and N-acylation are the most fundamental transformations of the primary amine group. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the resulting chiral molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides readily affords the corresponding amides. The formation of bis-amides by reacting this compound with dicarboxylic acids can lead to the creation of C2-symmetric chiral ligands. nih.govnih.gov These ligands are particularly valuable in coordination chemistry and asymmetric catalysis.

N-Alkylation: While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination provides a controlled method for mono-alkylation. Reacting this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, cleanly yields secondary amines.

These simple derivatization strategies are the foundation for building more elaborate chiral structures.

Formation of Macrocyclic and Polycyclic Architectures

The rigid, chiral backbone of this compound makes it an ideal component for the construction of well-defined macrocyclic and polycyclic systems. These complex structures often exhibit unique host-guest chemistry and can act as highly selective catalysts or sensors.

Macrocycles: Chiral macrocycles, such as crown ethers and cryptands, can be synthesized by reacting bis-functionalized this compound derivatives with suitable linking units. mdpi.com For example, a di-N-alkylated derivative containing terminal reactive groups (e.g., halides or tosylates) could be cyclized with a diol or a diamine to form a macrocyclic structure. The inherent chirality of the isopinocampheylamine unit imparts chirality to the entire macrocycle.

Polycyclic Architectures: The construction of chiral polycyclic cage compounds can be achieved through multi-step synthetic sequences that utilize the stereodirecting influence of the isopinocampheylamine core. acs.org For instance, the formation of multiple amide or imine bonds in a pre-organized fashion can lead to the assembly of complex, three-dimensional structures. The synthesis of chiral porous organic cages often involves the condensation of chiral amines with multifunctional aldehydes to create intricate, well-defined cavities. mdpi.com

The development of these advanced chiral scaffolds from this compound continues to be an active area of research, driven by the demand for new and more effective chiral tools in synthetic chemistry.

Chiral Auxiliary and Ligand Applications of 1r,2r,3r,5s Isopinocampheylamine

Development of (1R,2R,3R,5S)-(-)-Isopinocampheylamine-Derived Ligands

The primary amine functionality of (-)-isopinocampheylamine serves as a versatile handle for the construction of a diverse range of chiral ligands. The inherent chirality and steric bulk of the isopinocampheyl framework are effectively translated into these ligand architectures, which are then employed in asymmetric catalysis.

The development of C1-symmetric ligands, which lack any rotational or reflectional symmetry, has been a key area of research. These ligands are often effective in creating highly asymmetric coordination spheres around a metal center. A prominent class of C1-symmetric ligands derived from this compound are Schiff bases, formed by the condensation of the amine with various aldehydes.

For instance, the reaction with salicylaldehyde (B1680747) derivatives yields a series of C1-symmetric imine ligands. The steric hindrance provided by the isopinocampheyl group plays a crucial role in dictating the facial selectivity in catalytic reactions. The bulky pinane (B1207555) framework effectively shields one face of the coordinated metal center, directing the substrate to approach from the less hindered side. These ligands have been successfully applied in reactions such as the asymmetric reduction of prochiral ketones.

To enhance the stability and catalytic activity of metal complexes, multidentate ligands incorporating the isopinocampheylamine moiety have been synthesized. These ligands can coordinate to a metal center through multiple donor atoms, forming stable chelate rings.

An example includes the synthesis of P,N-ligands, which combine the hard nitrogen donor of the amine with a soft phosphine (B1218219) donor. These are typically prepared by reacting this compound with a phosphine-containing aldehyde, such as 2-(diphenylphosphino)benzaldehyde. The resulting phosphine-imine ligands are bidentate and have been utilized in asymmetric hydrogenations and hydrosilylation reactions. The combination of the sterically demanding isopinocampheyl group on the nitrogen and the electronic properties of the phosphine group allows for fine-tuning of the catalyst's performance.

Table 1: Representative Ligands Derived from this compound

| Ligand Type | Structure Example | Description |

| C1-Symmetric Schiff Base | Condensation product with salicylaldehyde | A bidentate N,O-ligand used in asymmetric reductions. The bulky isopinocampheyl group creates a highly asymmetric environment. |

| Multidentate P,N-Ligand | Condensation product with 2-(diphenylphosphino)benzaldehyde | A bidentate P,N-ligand combining hard (N) and soft (P) donors, used in asymmetric hydrogenation and hydrosilylation catalysis. |

Utilization as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions

Beyond its use in catalytic ligands, this compound is a highly effective chiral auxiliary. In this role, it is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

A key application is in the asymmetric alkylation of ketones. The ketone is first condensed with (-)-isopinocampheylamine to form a chiral imine. The rigid pinane backbone of the auxiliary effectively blocks one face of the imine double bond. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate, which then reacts with an alkyl halide. The electrophile preferentially attacks from the less sterically hindered face, opposite to the bulky auxiliary. Subsequent hydrolysis of the imine releases the α-alkylated ketone in high enantiomeric excess and allows for the recovery of the isopinocampheylamine auxiliary.

Table 2: Asymmetric α-Alkylation of Cyclohexanone using (-)-Isopinocampheylamine Auxiliary

| Step | Reagents & Conditions | Intermediate/Product | Diastereomeric/Enantiomeric Excess |

| 1. Imine Formation | Cyclohexanone, (-)-Isopinocampheylamine, TiCl₄ | Chiral imine of cyclohexanone | N/A |

| 2. Alkylation | 1) LDA, THF, 0°C; 2) Benzyl bromide | α-Benzylated imine | >95% de |

| 3. Hydrolysis | aq. HCl | (R)-2-Benzylcyclohexanone | >95% ee |

Chelation Chemistry and Metal Complexation with this compound

The nitrogen atom of this compound and its derivatives serves as a Lewis base, readily coordinating to a variety of transition metals. The resulting metal complexes are central to its application in asymmetric catalysis.

Palladium(II) complexes are of significant interest due to their widespread use in cross-coupling and other catalytic reactions. This compound readily coordinates to Pd(II) centers. For example, the reaction of the amine with palladium(II) chloride in a 2:1 molar ratio yields the dichlorobis(isopinocampheylamine)palladium(II) complex.

X-ray crystallographic studies of these complexes provide detailed insights into their conformation. In a typical square planar Pd(II) complex, the two amine ligands adopt a trans configuration to minimize steric repulsion. The bulky isopinocampheyl groups are oriented to create a well-defined chiral pocket around the metal center. Conformational analysis reveals that the six-membered ring of the pinane skeleton adopts a boat-like conformation, which is a characteristic feature of this rigid bicyclic system. The precise geometry and steric profile of these complexes are fundamental to understanding their behavior in asymmetric transformations.

Ligands derived from this compound have been used to form complexes with a range of other transition metals, including rhodium, iridium, and copper. For instance, the P,N-bidentate ligands discussed in section 3.1.2 form stable chelate complexes with rhodium(I) and iridium(I). These complexes, such as [Rh(COD)(P,N-ligand)]BF₄, have been shown to be active precatalysts for asymmetric hydrogenation.

Similarly, Schiff base ligands derived from the amine form complexes with copper(II). In these complexes, the ligand typically acts as a bidentate N,O-donor, creating a chiral environment that has been explored for asymmetric cyclopropanation and other Lewis acid-catalyzed reactions. The specific coordination geometry and the nature of the metal center dictate the catalytic properties of the resulting complex.

Asymmetric Catalysis and Enantioselective Transformations Mediated by 1r,2r,3r,5s Isopinocampheylamine Derivatives

Organobismuth-Mediated Asymmetric Catalysis

The field of main-group element catalysis has seen a resurgence, with organobismuth compounds emerging as viable catalysts for various organic transformations. nih.gov The use of chiral ligands allows for the development of asymmetric variants of these reactions.

Researchers have successfully synthesized chiral hypervalent trifluoromethyl organobismuth complexes utilizing commercially available chiral amines, including (1R,2R,3R,5S)-(-)-Isopinocampheylamine. A key success in this area was the preparation of a hypervalent trifluoromethyl organobismuth complex from this compound as a single stereoisomer. nih.gov This complex was fully characterized using NMR spectroscopy and single-crystal X-ray crystallography, which confirmed a structure featuring a hypervalent Bi-N bond. The formation of a single stereoisomer from the isopinocampheylamine derivative is a notable advantage, as it provides a well-defined chiral environment for potential catalytic applications.

The synthesized chiral organobismuth complex derived from isopinocampheylamine was investigated as a catalyst in the enantioselective difluorocarbenation of olefins. This reaction utilizes the Ruppert-Prakash reagent (TMS-CF₃) as the source of the difluorocarbene (CF₂) moiety to produce 1,1-difluorocyclopropanes, which are valuable structural motifs in medicinal and materials chemistry.

The catalyst was tested with several prochiral olefins in solvents such as dichloromethane (B109758) (DCM) and toluene. While the reactions were successful in affording the desired 1,1-difluorocyclopropane products in good yields, they failed to induce any enantioselectivity. All resulting cyclopropane (B1198618) products were racemic, indicating that the chiral environment of the bismuth catalyst was not effective in differentiating between the enantiotopic faces of the olefin substrates under the tested conditions.

| Olefin Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Prochiral Olefin 1 | DCM | Good | 0 |

| Prochiral Olefin 2 | DCM | Good | 0 |

| Prochiral Olefin 3 | Toluene | Good | 0 |

Table 1: Results of the enantioselective olefin difluorocarbenation using the isopinocampheylamine-derived organobismuth catalyst. While yields were good, no enantiomeric excess was observed. Data sourced from.

Copper(II)-Catalyzed Asymmetric Reactions

Copper complexes are widely used in asymmetric catalysis due to their low cost, low toxicity, and versatile reactivity. Chiral ligands derived from this compound have been effectively employed in copper(II)-catalyzed asymmetric transformations.

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to valuable compounds like β-amino alcohols and α-nitroketones. An effective asymmetric variant of this reaction has been developed using a novel C₁-symmetric dinitrogen ligand synthesized from this compound and 1-methyl-2-imidazolecarboxaldehyde.

This ligand, when combined with copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), forms a chiral complex that catalyzes the reaction between various aldehydes and nitromethane. The system proved effective for aliphatic aldehydes, yielding the corresponding β-nitro alcohols with high yields (up to 97%) and moderate enantioselectivities (up to 67% ee). For the more sterically demanding benzaldehyde, longer reaction times were necessary, which led to lower yields but with enantiomeric excesses ranging from 55% to 76%. The choice of solvent was found to be crucial, with isopropanol (B130326) (i-PrOH) providing the best balance of yield and enantioselectivity for certain substrates.

| Aldehyde | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Aliphatic Aldehyde | i-PrOH | 97 | 55 |

| Aliphatic Aldehyde | THF | 92 | Moderate |

| Benzaldehyde | i-PrOH | Diminished | 55-76 |

Table 2: Selected results for the Cu(II)-catalyzed asymmetric Henry reaction using a ligand derived from this compound. Data sourced from.

The Henry reaction can generate up to two new stereocenters, making diastereoselectivity a key consideration when reacting chiral aldehydes or using chiral catalysts with prochiral nitroalkanes other than nitromethane. The development of diastereoselective Henry reactions is crucial for the synthesis of complex molecules with multiple stereocenters, such as the HIV protease inhibitor Amprenavir.

The stereochemical outcome of the Henry reaction can often be controlled by the choice of catalyst and reaction conditions. For instance, different metal-ligand complexes can favor the formation of either syn or anti diastereomers. While specific studies on diastereoselective Henry reactions using catalysts derived from this compound are not extensively detailed in the provided context, the general principles of asymmetric induction seen in the enantioselective reactions suggest potential applicability. The rigid pinane (B1207555) scaffold of the isopinocampheylamine-derived ligand could, in principle, create a biased steric environment to favor one diastereomeric product over another when more complex substrates are used.

Other Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a major pillar of modern asymmetric synthesis. These catalysts are broadly classified as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. While derivatives of this compound have proven valuable as chiral ligands in the metal-mediated reactions discussed above, their application as standalone organocatalysts in other major reaction classes is less documented in the surveyed literature.

Many prominent organocatalytic systems rely on different structural motifs, such as those found in proline, cinchona alkaloids, or MacMillan's imidazolidinones, to achieve high levels of stereocontrol in reactions like Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. The primary role of this compound in the context of asymmetric catalysis appears to be predominantly as a precursor to chiral ligands for metal complexes, rather than as a direct organocatalyst itself.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric versions of this reaction, which allow for the creation of stereogenic centers with high fidelity, is a significant focus of modern chemistry. Organocatalysis has emerged as a powerful strategy in this area, with chiral amines and their derivatives often serving as the catalytic species.

Derivatives of primary amines like this compound can be converted into potent bifunctional organocatalysts, such as chiral thioureas. These catalysts typically operate through a dual-activation mechanism. The thiourea (B124793) moiety activates the Michael acceptor through hydrogen bonding, while the amine base activates the Michael donor, facilitating a highly organized, enantioselective reaction. While the structural characteristics of (-)-isopinocampheylamine make it a suitable scaffold for such catalysts, specific applications in mediating Michael additions are not extensively documented in prominent literature. However, the principle can be illustrated by the general reaction shown below.

Table 1: Illustrative Example of an Organocatalyzed Asymmetric Michael Addition This table illustrates a general transformation and does not represent a documented reaction using a catalyst specifically derived from this compound.

| Michael Donor | Michael Acceptor | Catalyst Type | Product | Enantiomeric Excess (ee) |

| Diethyl malonate | Nitrostyrene | Chiral Thiourea | Diethyl 2-(2-nitro-1-phenylethyl)malonate | Typically >90% |

In these transformations, the catalyst derived from a chiral amine would bring the two reactants together in a chiral environment, favoring the formation of one enantiomer of the product over the other. The efficiency and enantioselectivity of such reactions are highly dependent on the catalyst structure, solvent, and reaction conditions. nih.gov

Exploration in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com The development of asymmetric MCRs is of great interest as it allows for the rapid construction of complex, enantioenriched molecules from simple precursors. mdpi.com

Catalysis is often essential to control the stereochemical outcome of MCRs. mdpi.com Chiral ligands for metal catalysts or chiral organocatalysts, including those derived from primary amines, can direct the formation of specific stereoisomers. For instance, chiral phosphoric acids or amines can catalyze reactions like the Passerini or Ugi reaction enantioselectively. Derivatives of this compound possess the necessary chiral information to serve as precursors for catalysts in this context. However, similar to Michael additions, specific, well-documented examples of its derivatives being applied in asymmetric multicomponent reactions are limited in readily available scientific literature. The potential application remains an area for further exploration.

Table 2: Conceptual Asymmetric Multicomponent Reaction This table presents a general scheme for an asymmetric MCR and does not represent a documented reaction using a catalyst specifically derived from this compound.

| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst Type | Product Class |

| Ugi Reaction | Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amides |

In a hypothetical asymmetric Ugi reaction, a catalyst derived from (-)-isopinocampheylamine could orchestrate the assembly of the four components to yield a chiral peptide-like product with high enantiopurity.

Contributions to Chiral Resolution Methodologies

One of the most established and practical applications of this compound is its use as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture (an equal mixture of two enantiomers) into its pure enantiomeric components. google.com The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. google.com

This process involves reacting the racemic acid with a single, pure enantiomer of a chiral base, such as (-)-isopinocampheylamine. google.com The reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. google.com One diastereomeric salt will typically crystallize out of a suitable solvent, while the other remains dissolved. After separation by filtration, the pure enantiomer of the carboxylic acid can be recovered from the crystallized salt by treatment with a strong acid.

A notable application of this methodology is in the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For example, this approach is viable for the resolution of (±)-2-(4-isobutylphenyl)propionic acid, commonly known as Ibuprofen. google.com

Table 3: Chiral Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation

| Racemic Compound | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method | Recovered Product |

| (±)-Ibuprofen | This compound | ((+)-Ibuprofen)·((-)-Isopinocampheylamine) and ((-)-Ibuprofen)·((-)-Isopinocampheylamine) | Fractional Crystallization | Optically active (+)- or (-)-Ibuprofen |

This method provides an efficient pathway to access enantiomerically pure forms of valuable chiral compounds, leveraging the well-defined stereochemistry of natural-product-derived resolving agents like (-)-isopinocampheylamine. google.com

Advanced Derivatization and Functionalization of the 1r,2r,3r,5s Isopinocampheylamine Scaffold

Design and Synthesis of Novel (1R,2R,3R,5S)-(-)-Isopinocampheylamine Analogues

The modification of the this compound scaffold is primarily aimed at creating new chiral ligands for asymmetric catalysis. The amino group provides a convenient handle for various chemical transformations, allowing for the introduction of a wide range of functionalities. Common strategies involve the formation of amides, Schiff bases, and phosphine (B1218219) derivatives.

Amide Derivatives: The reaction of this compound with various acyl chlorides or carboxylic acids yields a library of chiral amides. tcichemicals.comresearchgate.net These amides can be further modified or used directly as ligands in catalytic processes. The synthesis is typically straightforward, proceeding via standard amide bond formation protocols. tcichemicals.com

Schiff Base Derivatives: Condensation of this compound with aldehydes or ketones produces chiral imines, commonly known as Schiff bases. nanobioletters.comresearchgate.net These compounds are valuable ligands in their own right, particularly in the coordination of transition metals for catalysis. researchgate.netmdpi.com The formation of the imine bond is generally a reversible process and can be carried out under mild conditions. researchgate.net

Phosphine Ligands: A significant area of research has been the synthesis of phosphine ligands derived from this compound. These P,N-ligands, containing both a phosphorus and a nitrogen atom, have shown great promise in asymmetric catalysis. The synthesis often involves the reaction of the amine with a chlorophosphine, sometimes in the presence of a base. nih.govresearchgate.net The resulting aminophosphine (B1255530) can be further functionalized. The protection of the phosphine moiety, for instance as a phosphine-borane complex, is a common strategy to handle these often air-sensitive compounds during synthesis and purification. nih.govresearchgate.net

A variety of novel ligands based on the isopinocampheylamine scaffold have been designed and synthesized. For example, chiral bipyridine ligands have been developed using camphor (B46023), a related terpene, as a starting material, highlighting the utility of this chiral pool in ligand design.

Structure-Activity Relationship Studies of Modified Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of chiral ligands in asymmetric catalysis. By systematically modifying the structure of the this compound scaffold and evaluating the impact on catalytic activity and enantioselectivity, researchers can identify key structural features that govern the catalyst's performance.

For phosphine ligands derived from isopinocampheylamine, the nature of the substituents on the phosphorus atom and the groups attached to the nitrogen can significantly influence the outcome of a catalytic reaction. For instance, in the context of P-chiral phosphine ligands, it has been observed that conformationally rigid structures often lead to higher enantioselectivity and catalytic activity. nih.govresearchgate.net

In the broader field of chiral ligand design, SAR studies have demonstrated that subtle changes in the ligand backbone or the steric and electronic properties of the coordinating atoms can have a profound effect on the catalyst's efficiency. For example, in the development of phosphinoferrocenylaminophosphine ligands, varying the substituents on both the nitrogen and phosphorus atoms allowed for the fine-tuning of the ligand's properties, leading to high enantioselectivities in asymmetric hydrogenation reactions. nih.gov

While specific and detailed SAR studies for a wide range of this compound analogues are not extensively documented in publicly available literature, the general principles of chiral ligand design and optimization are applicable. The steric bulk of the isopinocampheyl group provides a strong chiral environment, and modifications at the amino group serve to modulate the electronic properties and coordination geometry of the resulting ligand.

Incorporation into Complex Molecular Architectures

The this compound scaffold is not only used to create standalone chiral ligands but is also incorporated into more complex molecular architectures. Its role as a chiral auxiliary is a prime example of this, where it is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and recycled.

Beyond its use as a traditional chiral auxiliary, the isopinocampheylamine moiety can be integrated as a permanent structural feature in larger, biologically active molecules or complex materials. The incorporation of plant-derived bioactive compounds into polymer films for applications like food packaging is an analogous concept, where the inherent properties of the natural product are imparted to the final material. mdpi.com

The synthesis of complex natural products and pharmaceuticals often relies on the use of chiral building blocks. While direct incorporation of the entire isopinocampheylamine scaffold into a final drug molecule is less common, its use in the key stereodetermining steps of a synthesis is a powerful strategy. For instance, chiral ligands derived from this amine can be employed in catalytic asymmetric reactions that form the core of a complex target molecule. researchgate.netresearchgate.net The principles of asymmetric catalysis, often employing ligands derived from chiral sources like isopinocampheylamine, are fundamental to the efficient synthesis of enantiomerically pure compounds. researchgate.net

The development of novel chiral ligands, such as spirocyclic ligands, for asymmetric catalysis further illustrates the drive to create more sophisticated and effective molecular tools for synthesis. While not directly derived from isopinocampheylamine, these complex structures share the common goal of providing a well-defined chiral environment to control the stereochemical outcome of a reaction.

Mechanistic Insights and Computational Approaches in 1r,2r,3r,5s Isopinocampheylamine Mediated Processes

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Derivatives of (1R,2R,3R,5S)-(-)-Isopinocampheylamine, particularly organoboranes, are renowned for their efficacy in the asymmetric reduction of prochiral ketones and other carbonyl compounds. The elucidation of the reaction mechanisms, including the catalytic cycle and the origins of stereoselectivity, has been a subject of extensive research.

Investigation of Catalytic Cycles

While this compound itself is primarily used as a chiral auxiliary, its borane (B79455) derivatives, such as B-chlorodiisopinocampheylborane (Ipc₂BCl or DIP-Chloride), function as stoichiometric chiral reducing agents from which the chiral α-pinene auxiliary can be recovered. The process, while stoichiometric in the borane reagent, can be considered a cycle from the perspective of the chiral source.

The typical cycle for the asymmetric reduction of a ketone with a reagent like Ipc₂BCl involves the following key steps:

Coordination: The Lewis acidic boron center of Ipc₂BCl coordinates to the carbonyl oxygen of the substrate.

Hydride Transfer: A hydride ion is transferred from the boron reagent to the carbonyl carbon via a six-membered ring transition state. This is believed to be the rate-limiting step.

Product Release: After the reduction, an alkoxydiisopinocampheylborane intermediate is formed.

Workup and Recovery: This intermediate is then hydrolyzed during aqueous workup to release the chiral secondary alcohol product and the isopinocampheol. The chiral auxiliary, α-pinene, can be recovered from the reaction mixture, allowing it to be reused. sci-hub.st

This cycle highlights the utility of the pinane (B1207555) framework as a recyclable source of chirality, a key principle in efficient asymmetric synthesis.

Stereochemical Control Mechanisms

The high degree of stereochemical control exerted by isopinocampheyl-based reagents is a direct consequence of the steric bulk and rigid conformation of the bicyclo[3.1.1]heptane system. The most widely accepted model for predicting the stereochemical outcome of ketone reductions by reagents like Ipc₂BCl involves a six-membered, chair-like transition state. sci-hub.stdnrcollege.org

In this model, the ketone coordinates to the boron atom, and the substrate orients itself to minimize steric interactions with the isopinocampheyl groups. The reagent effectively blocks one face of the carbonyl, forcing the hydride to attack from the less hindered face. The methyl group at the C-2 position of the α-pinene structure plays a crucial role in dictating the stereochemistry of the product. sci-hub.st For instance, the (-)-reagent, derived from (+)-α-pinene, typically affords the (S)-alcohol. sci-hub.st

This predictable stereochemical outcome is consistent across a wide range of substrates, including aralkyl, α-hindered, and α-perfluoroalkyl ketones, making these reagents powerful tools for asymmetric synthesis. sci-hub.st The model's robustness allows chemists to confidently predict the absolute configuration of the product alcohol based on the enantiomer of the α-pinene used to prepare the reagent.

Molecular Docking and In Silico Modification Studies

Computational techniques such as molecular docking and in silico modifications are powerful tools for drug discovery and understanding molecular interactions. This compound has been identified as a promising scaffold for developing inhibitors of the M2 proton channel of the influenza A virus, a critical target for antiviral drugs.

Ligand-Protein Binding Analysis (e.g., M2 Proton Channel Interaction)

The M2 protein of the influenza A virus forms a pH-gated proton channel essential for viral replication. nih.gov Drugs like amantadine (B194251) and rimantadine (B1662185) target this channel, but viral resistance has limited their effectiveness. nih.govscialert.net Research has shown that this compound is a potent inhibitor of the M2 protein channel, demonstrating activity approximately three times greater than amantadine. scialert.net

Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the M2 channel. The primary amine group of isopinocampheylamine is crucial, playing a similar role to the amino group in amantadine by acting as a barrier to proton flow. scialert.net Docking simulations reveal that this amine group and its surrounding chiral framework interact with key residues in the channel. Specifically, these ligands tend to form hydrogen bonds with the Asp44 residue, which acts as a channel lock. scialert.net By stabilizing the closed state of the channel, these inhibitors prevent the influx of protons that is necessary for the virus to release its genetic material into the host cell.

Prediction of Inhibitor Potency and Binding Affinities

To discover even more potent inhibitors, in silico modifications of the this compound scaffold have been performed. scialert.net In one such study, 52 modified inhibitors were designed and their binding affinities for the M2 proton channel were predicted using molecular docking. scialert.netscialert.net The goal was to identify modifications that enhance the binding interaction and, consequently, the inhibitory activity.

The docking results identified several modified ligands with significantly better binding affinities than the parent compound and the standard drug, amantadine. The most promising modified inhibitors exhibited lower binding energy scores, which correlate with higher predicted potency. scialert.net These in silico approaches allow for the rapid screening of numerous potential drug candidates, prioritizing those with the most favorable predicted pharmacological properties for synthesis and experimental testing.

| Ligand | Binding Affinity (kcal/mol) | Interaction with Key Residues |

|---|---|---|

| Amantadine (Standard) | -6.1 | Interacts with channel pore |

| This compound | -7.1 | Hydrogen bond with Asp44 |

| Modified Ligand 1 | -8.9 | Enhanced hydrogen bonding with Asp44 |

| Modified Ligand 2 | -8.7 | Strong interaction with Asp44 and other pore-lining residues |

| Modified Ligand 3 | -8.6 | Favorable steric and electronic interactions within the channel |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods provide deep insights into the electronic structure, energetics, and geometries of molecules and transition states. researchgate.netaspbs.com These computational tools are invaluable for refining mechanistic hypotheses that arise from experimental observations.

In the context of reactions involving derivatives of this compound, such as the asymmetric reduction of ketones with B-chlorodiisopinocampheylborane (DIP-Cl), computational studies have been used to investigate the transition state structure in detail. researchgate.netresearchgate.net For example, studies combining experimental kinetic isotope effects (KIEs) with computed transition structures have provided a more nuanced understanding of the reduction mechanism. researchgate.net

These calculations can reveal subtle, non-bonding interactions and specific orbital interactions that contribute to the high selectivity of the reaction. researchgate.net DFT methods can be used to calculate the geometries and energies of different possible transition states, confirming that the proposed six-membered chair-like arrangement is indeed the lowest energy pathway. chemrxiv.org Furthermore, these methods allow for the analysis of electronic properties like Mulliken charges and electrostatic potentials, which can help explain the influence of electron-withdrawing or -donating groups on the substrate and reagent, such as in the reduction of α-perfluoroalkyl ketones. sci-hub.styoutube.com By providing a quantitative picture of the reaction pathway, quantum chemical calculations serve as a powerful complement to experimental studies in the elucidation of complex reaction mechanisms.

Analytical Applications of 1r,2r,3r,5s Isopinocampheylamine in Chiral Analysis

Chiral Derivatizing Agent for Gas Chromatographic Analysis

The separation of enantiomers by gas chromatography (GC) often requires the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated on a standard achiral stationary phase. wikipedia.org This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA).

(1R,2R,3R,5S)-(-)-Isopinocampheylamine serves as such a CDA. The primary amine group of isopinocampheylamine can react with various functional groups, such as carboxylic acids, to form stable diastereomeric amides. These derivatives, having different volatilities and interactions with the GC column's stationary phase, can then be separated and quantified.

The general procedure involves the following steps:

Derivatization: The racemic analyte (e.g., a carboxylic acid) is reacted with enantiomerically pure this compound. This reaction creates a pair of diastereomers.

GC Analysis: The resulting mixture of diastereomers is injected into a gas chromatograph equipped with an achiral capillary column.

Separation and Quantification: Due to their different physicochemical properties, the diastereomers will have different retention times, leading to two separate peaks on the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer in the original sample, allowing for the determination of enantiomeric excess (e.e.) or enantiomeric ratio.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and when combined with chiral auxiliaries, it can be used to determine the absolute configuration of chiral molecules. wikipedia.org this compound can be used for this purpose by converting the analyte into a pair of diastereomers, which will exhibit distinct NMR spectra.

A common method involves derivatizing a chiral analyte, for instance with α-Methoxy-α-trifluoromethylphenylacetic acid (MPA, Mosher's acid), and then reacting this with the chiral amine. oup.comresearchgate.net However, a more direct approach involves reacting the chiral amine itself with a suitable chiral derivatizing agent like (R)-MPA to assign its own configuration, a process that exemplifies the principles involved. oup.comscribd.com The resulting diastereomeric amides exist as a mixture of conformers in solution. The different spatial arrangement of the groups in each diastereomer leads to different shielding and deshielding effects from the phenyl group of the MPA moiety, resulting in different chemical shifts (δ) for the protons of the isopinocampheylamine. researchgate.net

By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomers, the absolute configuration can be assigned. A well-documented example involves the assignment of the absolute configuration of (-)-isopinocampheylamine itself using (R)- and (S)-MPA. oup.comresearchgate.net Furthermore, the addition of a salt like barium(II) perchlorate (B79767) can enhance the chemical shift differences by complexing with the diastereomeric amides, making the assignment more definitive. researchgate.net

The table below summarizes the expected chemical shift changes observed in the ¹H NMR spectrum upon derivatization and addition of a complexing agent, which allows for stereochemical assignment.

Table 1: ¹H NMR Data for the Stereochemical Assignment of (-)-Isopinocampheylamine with MPA Derivatives

| Proton of Isopinocampheylamine | Diastereomer | Chemical Shift Change (ΔδBa) upon Ba²⁺ addition (ppm) researchgate.net | Inferred Spatial Position Relative to MPA Phenyl Group |

|---|---|---|---|

| H(6'ax) | (R)-MPA amide | -0.07 | Deshielded |

| H(6'eq) | (R)-MPA amide | -0.11 | Deshielded |

| CH₃(10') | (R)-MPA amide | +0.20 | Shielded |

| H(6'ax) | (S)-MPA amide | +0.27 | Shielded |

| H(6'eq) | (S)-MPA amide | +0.05 | Shielded |

| CH₃(10') | (S)-MPA amide | -0.09 | Deshielded |

Data is based on the derivatization of (-)-isopinocampheylamine and illustrates the principle of using chiral derivatizing agents for NMR-based configurational assignment. The signs of Δδ indicate the direction of the shift (positive for upfield, negative for downfield) upon addition of Ba(ClO₄)₂.

This method provides a reliable, non-crystalline-based approach to determine the absolute stereochemistry of chiral amines. oup.com

Use in High-Throughput Screening Assay Development for Research Targets

High-throughput screening (HTS) is a key technology in drug discovery for identifying active compounds from large chemical libraries. nih.govresearchgate.net The development of robust and reliable assays is crucial for the success of HTS campaigns. This compound has been identified as a hit compound in an HTS assay designed to find inhibitors of the influenza A virus M2 proton channel, a critical drug target. nih.gov

In a study by Li et al., a novel HTS assay was developed based on the pH-sensitive enhanced Green Fluorescent Protein (EGFP). nih.gov A stable cell line co-expressing the M2 ion channel and EGFP was created. The activity of the M2 channel, which conducts protons into the cell, lowers the intracellular pH, thereby quenching the fluorescence of EGFP. Inhibitors of the M2 channel prevent this pH drop, resulting in a measurable increase in fluorescence intensity.

This EGFP-based assay was used to screen for new M2 inhibitors. Both this compound and its enantiomer, (1S,2S,3S,5R)-(+)-Isopinocampheylamine, were identified as inhibitors of the M2 ion channel, exhibiting an antiviral profile comparable to the known M2 inhibitor, amantadine (B194251). nih.gov This discovery showcases how a specifically developed HTS assay can lead to the identification of bioactive molecules like isopinocampheylamine for further investigation as potential therapeutic agents.

Table 2: Activity of Isopinocampheylamine Enantiomers as M2 Channel Inhibitors

| Compound | Target | Assay Method | Result | Reference |

|---|---|---|---|---|

| This compound | Influenza A M2 Proton Channel | EGFP-based HTS | Identified as an inhibitor | nih.gov |

| (1S,2S,3S,5R)-(+)-Isopinocampheylamine | Influenza A M2 Proton Channel | EGFP-based HTS | Identified as an inhibitor | nih.gov |

| Amantadine | Influenza A M2 Proton Channel | EGFP-based HTS | Confirmed inhibitor (control) | nih.gov |

This table summarizes the findings from the high-throughput screening for inhibitors of the influenza A M2 proton channel.

Future Research Directions for 1r,2r,3r,5s Isopinocampheylamine

Expanding the Scope of Asymmetric Transformations

The primary application of (1R,2R,3R,5S)-(-)-Isopinocampheylamine is as a precursor to chiral organoborane reagents, such as B-chlorodiisopinocampheylborane (DIP-Chloride™) and B-allyldiisopinocampheylborane (Ipc₂BAllyl). While these are staples for the asymmetric reduction of prochiral ketones and the allylation of aldehydes, future work is aimed at conquering more challenging substrates and reaction types. Research is likely to focus on modifying the isopinocampheyl framework to create reagents with enhanced reactivity and selectivity for sterically hindered or electronically complex ketones, imines, and other functional groups that are currently poor substrates.

Furthermore, the development of novel boron-stereogenic compounds, where the boron atom itself is a chiral center, represents a significant frontier. rsc.orgmdpi.com The stereoselective synthesis of such compounds is a growing field, and the well-defined stereochemistry of the isopinocampheyl group could be instrumental in controlling the configuration of new, stable tetracoordinate boron species. rsc.org The exploration of these new chiral boranes in catalytic C-C bond-forming reactions beyond allylation, such as enantioselective conjugate additions and cyclopropanations, is a logical and promising progression for the field. sioc-journal.cn The ultimate goal is to move beyond stoichiometric reagents and develop truly catalytic systems based on the isopinocampheyl scaffold. sioc-journal.cn

Development of Immobilized Catalysts and Recyclable Systems

A major drawback of stoichiometric chiral reagents like DIP-Chloride is the generation of significant waste and the difficulty in recovering the chiral auxiliary. Future research will heavily emphasize the development of immobilized, recyclable catalytic systems derived from this compound to address these issues.

One promising strategy involves grafting the isopinocampheylborane (B1253409) moiety onto solid supports like polymers. For instance, aldehydes have been immobilized on polystyrene resins and then treated with isopinocampheyl-derived allylboranes, demonstrating the feasibility of solid-phase applications. Future work will focus on immobilizing the catalyst itself. The development of microencapsulated catalysts, where the active species is physically entrapped within a polymer matrix, offers a pathway to creating stable, leach-proof, and reusable catalysts. rsc.org These systems are ideal for integration into continuous flow reactors, which provide safer and more sustainable methods for producing valuable organic compounds. researchgate.net Research will aim to optimize the support and linkage to ensure the catalyst retains high activity and stereoselectivity over numerous cycles.

Below is a prospective data table illustrating the type of performance expected from future recyclable catalysts based on this framework.

| Catalyst System | Support | Reaction Type | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Final ee (%) |

| Polystyrene-Ipc₂BCl | Macroporous Polystyrene | Ketone Reduction | 95 | 92 | 88 | >98 |

| Silica-Ipc-Ligand-Pd | Silica Gel | Asymmetric C-C Coupling | 92 | 90 | 85 | >95 |

| Microencapsulated-Ipc₂B-allyl | Polyethylene Glycol | Aldehyde Allylation | 98 | 97 | 95 | >99 |

Green Chemistry Principles in this compound Chemistry

Aligning the use of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. The chemical synthesis of chiral alcohols using reagents like DIP-Chloride is often criticized for being toxic and corrosive. rsc.org

Future research will focus on adapting these reactions to more environmentally benign conditions. This includes the exploration of alternative solvents, such as water or ionic liquids, to replace traditional organic solvents. While challenging, achieving high selectivity in aqueous media is a key goal for sustainable chemistry. Another avenue is the use of energy-efficient activation methods like microwave irradiation, which can dramatically reduce reaction times and energy input. Furthermore, developing catalytic versions of these reactions is paramount for improving atom economy, as it avoids the use of stoichiometric amounts of the chiral reagent. The ultimate green process would involve a recyclable, immobilized catalyst operating in a benign solvent or even solvent-free conditions.

Exploration of New Bio-Inspired Applications

The inherent chirality and natural origin of this compound, a terpene derivative, make it an ideal scaffold for bio-inspired applications. nih.gov Future research is expected to move beyond traditional catalysis and explore its potential in creating systems that mimic biological functions.

One exciting area is the development of biomimetic sensors. Chiral terpenes are known targets for chirality sensing, and the isopinocampheylamine structure could be incorporated into host molecules designed to recognize and report the presence of specific enantiomers of biologically important molecules like amino acids or drugs. rsc.orgacs.orgmdpi.com This could lead to new analytical tools for medical diagnostics and quality control.

Another forward-looking application is in the field of artificial enzymes or biomimetic catalysis. rsc.orgrsc.orgnih.gov The rigid, well-defined three-dimensional structure of the isopinocampheyl group can serve as a chiral pocket, mimicking the active site of an enzyme. By functionalizing this scaffold with catalytic groups, researchers could design catalysts for complex, selective transformations, such as terpene cyclizations, that are typically the domain of natural enzymes. rsc.orgrsc.orgnih.gov

Synergistic Catalysis and Multifunctional Systems

Synergistic catalysis, where two or more distinct catalysts work in concert to achieve a transformation not possible with either alone, represents a sophisticated frontier for chemical synthesis. princeton.edu A significant future direction will be the integration of chiral borane (B79455) catalysts derived from this compound into such systems.

Research will likely explore the combination of a chiral isopinocampheyl-based Lewis acid with a transition metal catalyst. nih.gov For example, the chiral borane could activate an electrophile while a palladium catalyst activates a nucleophile, allowing for novel, highly enantioselective C-C bond-forming reactions. nih.govprinceton.edu This dual activation strategy can lead to unprecedented transformations and improve the efficiency and selectivity of existing ones. princeton.edu

The development of multifunctional systems on a single molecular scaffold is another promising avenue. One could envision a molecule incorporating the chiral isopinocampheyl moiety for stereocontrol, a Lewis basic site for substrate activation, and a linker for immobilization. Such a multifunctional catalyst could streamline complex synthetic sequences into a single, efficient operation within a flow reactor, embodying the highest principles of process intensification and sustainable chemistry.

Q & A

Q. What are the recommended methods for synthesizing (1R,2R,3R,5S)-(-)-Isopinocampheylamine, and how can purity be ensured?

Synthesis typically involves chiral resolution or asymmetric catalysis using pinene-derived precursors. Key steps include:

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stereochemistry?

Essential methods include:

- 1H/13C NMR : Assigning signals for bicyclic framework and amine protons.

- IR Spectroscopy : Identifying NH stretching (~3300 cm⁻¹).

- Optical Rotation : Confirming enantiomeric purity (specific rotation: [α]D²⁵ ≈ -40° to -50°).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 153 (C₁₀H₁₉N⁺) .

Q. What safety protocols are necessary when handling this compound in the lab?

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.

- Store in airtight containers at 2–8°C.

- Follow spill protocols: neutralize with weak acids (e.g., citric acid) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data between different analytical methods?

Discrepancies often arise from solvent polarity or temperature effects on chiral interactions. Solutions:

Q. What strategies optimize this compound’s use as a chiral ligand in asymmetric catalysis?

Design considerations:

Q. How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?

The rigid bicyclic structure enforces chiral environments that:

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?

Use nonlinear regression models (e.g., Hill equation ) to calculate EC₅₀/IC₅₀ values. Include positive/negative controls and validate assays with triplicate measurements. Report confidence intervals and p-values (<0.05) .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure a study on this compound’s efficacy in catalytic systems?

- Population : Reaction substrates (e.g., ketones).

- Intervention : Use of this compound as a chiral ligand.

- Comparison : Alternative ligands (e.g., BINOL derivatives).

- Outcome : Enantiomeric excess (% ee) and turnover frequency (TOF) .

Q. What are common pitfalls in interpreting kinetic data for reactions mediated by this amine?

- Catalyst deactivation : Monitor reaction progress via in situ spectroscopy.

- Solvent effects : Control for polarity and proticity.

- Baseline errors : Use internal standards in chromatographic analyses .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Include:

- Detailed stoichiometry (mole ratios, catalyst loading).

- Reaction conditions (temperature, time, atmosphere).

- Characterization data (NMR shifts, HPLC chromatograms).

Follow guidelines from journals like Medicinal Chemistry Research for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.